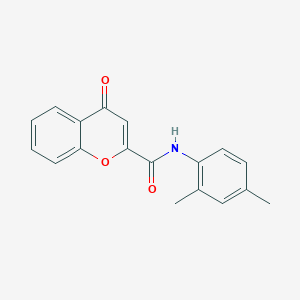

N-(2,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide

Description

N-(2,4-Dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic coumarin derivative characterized by a chromene-2-carboxamide backbone substituted with a 4-oxo group and an N-linked 2,4-dimethylphenyl moiety. The compound belongs to a class of chromene-carboxamides, which are structurally related to natural coumarins but modified for enhanced physicochemical or pharmacological properties.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-7-8-14(12(2)9-11)19-18(21)17-10-15(20)13-5-3-4-6-16(13)22-17/h3-10H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWMMWVOMCSLFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 2,4-dimethylphenylamine with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl or amine groups.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the chromene moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For instance, it may inhibit monoamine oxidases or interact with G protein-coupled receptors, leading to various physiological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences Among Chromene-2-Carboxamide Derivatives

Key Observations :

- Polar vs. Nonpolar Substituents: The sulfamoyl group in increases polarity and hydrogen-bonding capacity compared to the hydrophobic 2,4-dimethylphenyl group in the target compound. This difference may influence solubility and bioavailability.

- In contrast, methyl groups in the target compound primarily contribute to steric bulk.

- Chromene Ring Modifications : Halogenation (e.g., 6-chloro in ) introduces electronegativity, which could enhance binding to electrophilic biological targets. The target compound lacks such substituents, suggesting milder reactivity.

Physicochemical Properties

Melting Points :

- Sulfamoylphenyl derivative : >300°C (due to strong intermolecular hydrogen bonds).

- Methoxyphenyl derivative : Not reported, but methoxy groups typically lower melting points compared to methyl due to reduced symmetry.

- Target Compound : Expected to have a moderate melting point (200–250°C) based on balance between hydrophobicity and hydrogen bonding.

Solubility :

Biological Activity

N-(2,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the chromene family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, providing insights from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 293.3 g/mol. The compound features a chromene ring system fused with a carboxamide group, which is essential for its biological activity. The unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research suggests that it may inhibit monoamine oxidases and interact with G protein-coupled receptors, leading to various physiological effects. The compound's mechanism can be summarized as follows:

- Enzyme Inhibition : It may inhibit enzymes involved in critical biological pathways.

- Receptor Interaction : The compound can modulate receptor activity, impacting cellular signaling pathways.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Preliminary studies indicate that it exhibits significant activity against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a potential antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia). The findings indicate that the compound exhibits cytotoxic effects with IC50 values as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 24.5 ± 1.5 |

| HL-60 | 42.0 ± 2.7 |

These results demonstrate that the compound effectively inhibits cell proliferation in these cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have reported on the biological activities of chromene derivatives, including this compound:

- Study on Enzyme Inhibition : A study found that this compound inhibited cyclooxygenase enzymes, which are key players in the inflammatory response. This inhibition could provide insights into its anti-inflammatory properties alongside antimicrobial and anticancer activities .

- Cytotoxicity Assessment : In vitro assessments highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways, further supporting its role as a potential therapeutic agent against cancer .

- Structure-Activity Relationship (SAR) : Research into SAR indicates that modifications on the phenyl ring significantly influence the biological activity of chromene derivatives. This suggests that further structural optimization could enhance their therapeutic efficacy .

Q & A

Q. What are the recommended synthetic pathways for N-(2,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide, and how can reaction intermediates be optimized?

- Methodological Answer : Synthesis of chromene-carboxamide derivatives typically involves cyclocondensation of substituted aldehydes with active methylene compounds. For example, 4-oxo-4H-chromene-3-carboxaldehyde (a structural analog) can be synthesized via oxidation and annulation reactions using chromene precursors and formamide derivatives . Key intermediates, such as 2,4-dimethylphenylformamide, are synthesized by reacting 2,4-dimethylaniline with formic acid or its derivatives under reflux conditions. Optimization includes controlling reaction temperature (e.g., 80–100°C) and using catalysts like sulfuric acid to enhance yield .

Q. How can X-ray crystallography be employed to determine the molecular structure and hydrogen-bonding interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. For related sulfonamide analogs, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.225 Å, b = 8.423 Å) are resolved at 292 K. Hydrogen-bonding networks (e.g., N–H⋯O interactions) are mapped using software like Mercury, with refinement restrained to isotropic displacement parameters .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data discrepancies resolved?

- Methodological Answer :

- NMR : and NMR identify aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ 165–175 ppm). Discrepancies in peak splitting (e.g., para-substituted aryl groups) are resolved via 2D-COSY and HSQC experiments.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 324.12) and fragments (e.g., loss of CO).

- IR : Stretching bands for C=O (1680–1720 cm) and N–H (3300 cm) validate functional groups .

Q. What are the primary degradation pathways of this compound under environmental conditions?

- Methodological Answer : Hydrolysis and photolysis studies in aqueous media (pH 7–9) reveal cleavage of the amide bond, forming 2,4-dimethylaniline and chromene-2-carboxylic acid. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with MRM transitions (e.g., m/z 324 → 154) quantifies degradation products. Accelerated stability testing (40°C/75% RH) over 28 days assesses shelf-life .

Advanced Research Questions

Q. How can computational models predict the compound’s binding affinity to biological targets, and what validation methods are recommended?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like cytochrome P450. QSAR models using Gaussian09-optimized geometries (B3LYP/6-31G**) predict logP (≈3.5) and PSA (≈70 Ų). Validation includes comparing docking scores (ΔG ≈ −8.5 kcal/mol) with experimental IC values from enzyme inhibition assays .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?

- Methodological Answer : Discrepancies in SAR (e.g., variable IC against kinases) are addressed by standardizing assay conditions (e.g., ATP concentration, pH 7.4). Meta-analysis of crystallographic data (e.g., torsion angles in sulfonamide analogs) identifies steric effects from 2,4-dimethyl groups that modulate binding .

Q. How can advanced chromatographic methods separate enantiomers or polymorphs of this compound?

- Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) resolves enantiomers with a resolution factor >1.5. Polymorph screening via solvent-mediated crystallization (ethanol/water) identifies Form I (needles) and Form II (prisms), characterized by PXRD (2θ = 12.4°, 18.7°) and DSC (Tm = 215°C vs. 208°C) .

Q. What mechanistic insights can be gained from studying the compound’s interaction with metabolic enzymes like CYP3A4?

- Methodological Answer : In vitro microsomal assays (human liver microsomes + NADPH) monitor metabolite formation (e.g., hydroxylated derivatives) via LC-HRMS. Kinetic parameters (K, V) are derived from Michaelis-Menten plots. Competitive inhibition assays with ketoconazole validate CYP3A4 involvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.